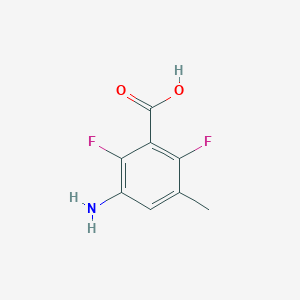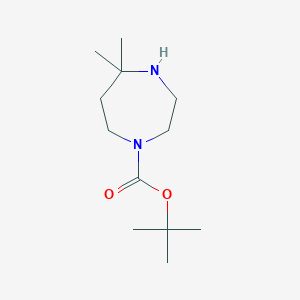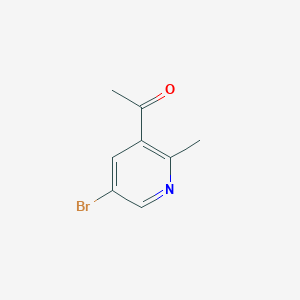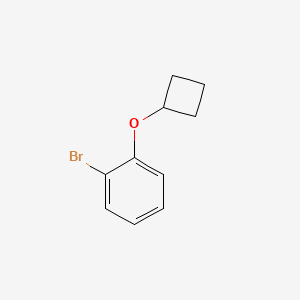
4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyridine derivatives. For example, pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that has been developed .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The other groups (2-aminopropoxy and 1,6-dimethyl) would be attached to this ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, pyridine derivatives are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and various types of bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridine derivatives generally have the properties of being basic and being able to participate in various chemical reactions .Aplicaciones Científicas De Investigación
Analytical Chemistry and Bioactive Compound Analysis
Hydroxyproline Analysis : A critical review on hydroxyproline analysis highlights the advancements in sensitive and reliable analytical methods, emphasizing the importance of precise measurements in biochemistry and clinical chemistry (Stegemann & Stalder, 1967).
Heterocyclic Aromatic Amines : Research on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices demonstrates the significance of detecting bioactivated and detoxification products to understand biological effects and exposures (Teunissen et al., 2010).
Synthesis and Chemical Properties
Phosphonic Acids : The synthesis and applications of phosphonic acids, due to their structural analogy with phosphate moieties and coordination properties, highlight the importance of these compounds in drug development, material science, and analytical chemistry (Sevrain et al., 2017).
Privileged Structures in Medicinal Chemistry : A review on 3,4-dihydro-2(1H)-pyridones emphasizes their role as privileged structures for their biological activity and importance as synthetic precursors, demonstrating the utility of such compounds in drug discovery and development (Chalán-Gualán et al., 2022).
Pharmacological Effects and Applications
Vanadate Complexes : The study of vanadate complexes with hydroxypyridinones showcases the potential therapeutic applications of these compounds, particularly in the modulation of biological pathways and as prodrugs in treating diseases (Jakusch et al., 2014).
Chitosan's Antimicrobial Potential : Research surveying chitosan's antimicrobial properties highlights its broad spectrum of activity and potential uses in food preservation, pharmaceutical formulations, and as a biodegradable alternative to conventional antimicrobials (Raafat & Sahl, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-aminopropoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-7(11)6-14-9-4-8(2)12(3)10(13)5-9;/h4-5,7H,6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXYEYMSIKTGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)







